molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B142581 2,3-Dimethylaniline CAS No. 87-59-2

2,3-Dimethylaniline

Cat. No.: B142581
CAS No.: 87-59-2
M. Wt: 121.18 g/mol
InChI Key: VVAKEQGKZNKUSU-UHFFFAOYSA-N
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Description

2,3-Dimethylaniline, also known as 1-Amino-2,3-dimethylbenzene or 2,3-Xylidine, is an organic compound with the molecular formula C₈H₁₁N. It is a derivative of aniline, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is a clear yellow to red-brown liquid with a distinct amine-like odor .

Preparation Methods

2,3-Dimethylaniline can be synthesized through several methods:

Chemical Reactions Analysis

2,3-Dimethylaniline undergoes various chemical reactions:

Scientific Research Applications

2,3-Dimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

2,3-Dimethylaniline can be compared with other similar compounds, such as:

    2,4-Dimethylaniline: Similar in structure but with methyl groups at the 2nd and 4th positions.

    2,5-Dimethylaniline: Methyl groups at the 2nd and 5th positions.

    2,6-Dimethylaniline: Methyl groups at the 2nd and 6th positions.

    3,4-Dimethylaniline: Methyl groups at the 3rd and 4th positions.

    3,5-Dimethylaniline: Methyl groups at the 3rd and 5th positions.

Each of these compounds has unique properties and reactivities due to the different positions of the methyl groups on the benzene ring, which affect their electronic and steric characteristics.

Properties

IUPAC Name

2,3-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3
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InChI Key

VVAKEQGKZNKUSU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)N)C
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Molecular Formula

C8H11N, Array
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Related CAS

105921-01-5
Record name Benzenamine, 2,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3026304
Record name 2,3-Xylidine
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Molecular Weight

121.18 g/mol
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Physical Description

2,3-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

430 to 432 °F at 760 mmHg (NTP, 1992), 221.5 °C @ 760 mm Hg, 222 °C
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Flash Point

206 °F (NTP, 1992), 206 °F (97 °C) (Closed cup), 96 °C c.c.
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Solubility

1 to 5 mg/mL at 75 °F (NTP, 1992), Sol in alcohol, ether; soluble in carbon tetrachloride, Slightly sol in water, Soluble in oxygenated solvents., Solubility in water, g/100ml at 20 °C: 15
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Density

0.9931 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9931 @ 20 °C, Relative density (water = 1): 0.99
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 13
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Color/Form

Liquid

CAS No.

87-59-2
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Melting Point

less than 5 °F (NTP, 1992), < -15 °C, 2 °C
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Synthesis routes and methods

Procedure details

Sample preparation for the analysis of MEGX, Xylidine and GX involved addition of an 75 μl internal standard solution (EMGX 5 μg/ml in aqua dest.) and 150 μl aqua dest. to a 150 μl sample. Analysis of the much higher lidocaine concentrations required a 20-fold dilution of the sample in supplemented Williams' E medium. The isolation of lidocaine and its metabolites was performed by extraction. For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added. After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed and 150 μl aqua dest. and 350 μl HCl (0.1 M) were added to the organic phase. The vortexing and centrifugation procedure was repeated and the supernatant removed. A cooled sample storage compartment kept the residues at 4° C. prior to analysis. The mobile phase (0.5 M phosphate buffer, pH 4.5) was pumped at a flow rate of 1.7 ml/min. (Perkin Elmer 250) and pretreated by a Quard-column (Superspher 60 RP 8, length 10 cm, 4 μm particles, Bischoff Chromatography, Germany). An auto sampler (Gilson Sample Injector model 231, France) injected 50 μl aliquots onto a temperature regulated (55° C., Chrompac Column Thermostat, The Netherlands) HPLC column (Superspher 60 RP 8, length 20 cm, i.d. 4.6 mm, 4 μm particles, Bischoff Chromatography, Germany). Detection was at 198 nm (Schoeffel SF 770 UV-spectrophotometer, Germany) and peak areas were calculated with the aid of an Olivetti M250 computer utilizing integration software (Chrompac PCI, version 5.12, The Netherlands). The samples were quantified by comparing the peak area ratio of the component of interest to that of the internal standard. Standard curves were obtained for lidocaine (5-80 μg/ml), MEGX (0.5-16 μg/ml), Xylidine (5-80 μg/ml) and GX (1-32 μg/ml) and showed linearity (r=0.996, n=6). The detection limit was 0.4 μ/ml for GX, 0.3 μg/ml for Xylidine, 0.2 μg/ml for MEGX, 0.4 μg/ml for EMGX and 0.5 μg/ml for lidocaine and the retention times were 2.2 min., 2.4 min., 3.2 min., 4.1 min., and 5.8 min., respectively. Column stabilization time was limited to 20 minutes by washing with a phosphate/acetonitrile/phosphoric acid buffer (50 mM, pH=1.7) and an acetonitrile solution (aqua dest.:ACN=1:1) to remove the chloroform peak.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
internal standard solution
Quantity
75 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylaniline
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylaniline
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylaniline
Reactant of Route 4
2,3-Dimethylaniline
Reactant of Route 5
2,3-Dimethylaniline
Reactant of Route 6
2,3-Dimethylaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethylaniline?

A1: this compound has a molecular formula of C8H11N and a molecular weight of 121.18 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ infrared (IR) and Raman spectroscopy to analyze the vibrational modes of this compound. [] These techniques provide insights into the molecule's structure and bonding. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, helps determine the structural arrangement of atoms within the molecule. [, ] UV-Vis spectroscopy is also used to study the electronic transitions within the molecule, giving information about its electronic structure. [, ]

Q3: How does the presence of this compound impact the properties of polymer composites?

A3: Incorporating this compound into polymer matrices, like polyaniline, can enhance solubility and improve anticorrosive properties. [, , ] Studies have shown that composites containing this compound exhibit increased conductivity and improved performance in anticorrosion applications. [, ]

Q4: Is this compound used in humidity sensors?

A4: Yes, research has shown that poly(this compound) exhibits promising humidity-sensing properties. [] Its conductivity changes in response to varying relative humidity levels, making it a potential material for humidity sensor applications.

Q5: How do structural modifications to this compound affect its biological activity?

A5: Research on derivatives of Pirinixic acid, a compound containing the this compound moiety, reveals that structural changes significantly impact its inhibitory activity against microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. [] Specifically, modifications like alpha substitution with extended n-alkyl or bulky aryl groups, along with replacement of the this compound with biphenyl-4-yl-methane-amino, resulted in varying potencies. This highlights the importance of SAR studies in drug development.

Q6: What are the common starting materials and synthetic routes for producing this compound?

A6: this compound can be synthesized using this compound as a starting material through various reactions. One method involves its reaction with glyoxylic acid derivatives, followed by cyclization and oxidative ring-opening to yield 2-amino-3,4-dimethylbenzoic acid, which can be further modified. [, ] Another approach utilizes this compound in a Friedel-Crafts alkylation reaction with solanesol to produce plastoquinone-9, a crucial molecule in photosynthetic electron transport. []

Q7: What are the potential health risks associated with this compound exposure?

A7: Research suggests that exposure to this compound and related arylamine compounds is linked to an increased risk of bladder cancer, even in non-smokers. [] This highlights the need to identify and understand environmental sources of these compounds.

Q8: What are the environmental concerns associated with this compound?

A9: The discharge of this compound into water systems raises concerns due to its toxicity and potential for bioaccumulation. [] Researchers have investigated bioremediation techniques using anoxic baffled reactors to pre-treat this compound-containing wastewater and enhance its biodegradability. [, ]

Q9: Are there any other notable applications of this compound?

A10: this compound serves as a key building block in synthesizing various organic compounds. For instance, it plays a crucial role in producing mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). [, , ] Various synthetic strategies for mefenamic acid employ this compound as a starting material, highlighting its versatility in pharmaceutical synthesis. [, , ]

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